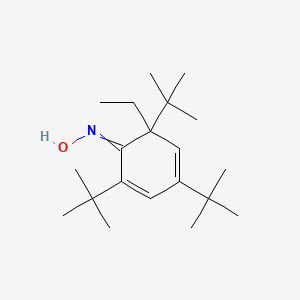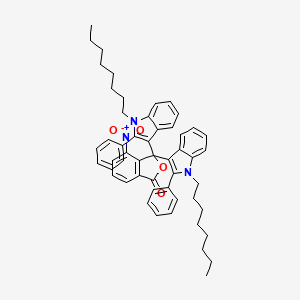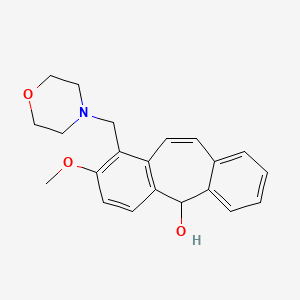
2-(2,2-Dimethylpropylidene)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylpropylidene)oxirane is an organic compound belonging to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its unique structure, which includes a dimethylpropylidene group attached to the oxirane ring. Epoxides are widely studied due to their reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropylidene)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA). The reaction typically proceeds under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest epoxide, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the synthesis of more complex epoxides like this compound.
化学反应分析
Types of Reactions: 2-(2,2-Dimethylpropylidene)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can be catalyzed by acids or bases and result in the formation of diols or other functionalized compounds.
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, leading to the formation of a wide range of products.
Common Reagents and Conditions:
Acids and Bases: Used in ring-opening reactions to produce diols or other derivatives.
Peracids: Employed in the epoxidation of alkenes to form epoxides.
Hydrogen Halides: Utilized in substitution reactions to introduce halogen atoms into the molecule.
Major Products Formed:
Diols: Formed through ring-opening reactions.
Alcohols: Produced via reduction reactions.
Halogenated Compounds: Resulting from substitution reactions with hydrogen halides.
科学研究应用
2-(2,2-Dimethylpropylidene)oxirane has several applications in scientific research:
作用机制
The mechanism of action of 2-(2,2-Dimethylpropylidene)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered structure makes it highly reactive, allowing it to undergo various chemical transformations. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .
相似化合物的比较
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
2,3-Dimethyloxirane: Another epoxide with a similar structure but different substituents.
Oxetanes: Four-membered ring analogs of oxiranes, with different reactivity and applications.
Uniqueness: The presence of the dimethylpropylidene group can affect the compound’s stability, reactivity, and interactions with other molecules, making it distinct from other epoxides .
属性
CAS 编号 |
51211-86-0 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
2-(2,2-dimethylpropylidene)oxirane |
InChI |
InChI=1S/C7H12O/c1-7(2,3)4-6-5-8-6/h4H,5H2,1-3H3 |
InChI 键 |
JERVLMZCONVYLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C=C1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)

![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)



![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)



